molecular formula C8H10ClN3 B3038902 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine CAS No. 928650-23-1

2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine

Cat. No.: B3038902
CAS No.: 928650-23-1
M. Wt: 183.64 g/mol
InChI Key: KPUULAQIYDLBOP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Biological Activity

2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core with a chlorine atom at the 2-position and a cyclopropylmethyl group at the nitrogen atom. This unique structure may influence its interaction with biological targets.

Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Notably, it has been observed to act as an inhibitor in several enzymatic pathways, particularly those involved in lipid metabolism and signaling.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is significant in lipid signaling pathways.
  • Binding Affinity : Binding affinity assays reveal that it effectively inhibits specific enzymes or interacts with receptors involved in cellular signaling.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. Studies suggest that modifications to the pyrimidine ring can significantly enhance or diminish biological activity. For instance, substituents at various positions on the pyrimidine ring have been systematically altered to assess their impact on inhibitory potency against NAPE-PLD .

Modification Effect on Activity
Substituent at R1No improvement in inhibitory activity noted
Conformational changesIncreased potency observed with certain substitutions

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on NAPE-PLD, suggesting potential applications in treating metabolic disorders .
  • Cytotoxicity Assessment : Comparative analyses have shown that while exhibiting potent biological activity, the compound maintains relatively low cytotoxicity, making it a candidate for further drug development .
  • Pharmacological Applications : The compound has been evaluated for its potential in treating conditions such as inflammation and cancer due to its ability to inhibit specific enzymes involved in these processes .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Biological Activity
6-ChloropyrimidineChlorine at position 6Moderate enzyme inhibition
N-CyclopropylpyrimidinamineCyclopropyl group directly attached to nitrogenDifferent inhibition profile
2-Chloro-N-(1-cyclobutyl)pyrimidin-4-amineChlorine at position 2; cyclobutyl groupVariation in potency observed

This comparison illustrates how specific substituents can influence pharmacological properties.

Properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUULAQIYDLBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a microwave reaction vessel, slurry 2,4-dichloropyrimidine (0.5 g, 3.36 mmol), cyclopropylmethylamine (275 μL, 3.18 mmol), and diisopropylethylamine (1.17 mL, 6.72 mmol) in iso-propanol (2 mL). Irradiate in microwave (300 watts) at 130° C. for 15 min. Cool to room temperature and concentrate in vacuo. Purify by chromatography on silica gel (40 g) eluting with hexane/EtOAc (4:1 to 1:3 over 45 min; 40 mL/min) to obtain the desired intermediate (374 mg, 65%) as a colorless oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
275 μL
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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